molecular formula C11H9N3O B1463715 5-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-indole CAS No. 1283108-48-4

5-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-indole

Cat. No.: B1463715
CAS No.: 1283108-48-4
M. Wt: 199.21 g/mol
InChI Key: WIGMVHFIUIRJGB-UHFFFAOYSA-N
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Description

5-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-indole is a heterocyclic compound that features both an indole and an oxadiazole ring The indole ring is a common structural motif in many natural products and pharmaceuticals, while the oxadiazole ring is known for its diverse biological activities

Scientific Research Applications

5-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-indole has several scientific research applications:

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, similar compounds can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-indole typically involves the formation of the oxadiazole ring followed by its attachment to the indole moiety. One common method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient synthesis of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the laboratory-scale synthesis for larger-scale production. This would include considerations for cost-effective reagents, reaction conditions, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the oxadiazole ring or the indole moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indole or oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the indole or oxadiazole rings.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-indole is unique due to the combination of the indole and oxadiazole rings, which imparts distinct chemical and biological properties. The indole ring is a versatile scaffold in medicinal chemistry, while the oxadiazole ring offers diverse biological activities. This combination makes the compound a valuable candidate for various applications in research and industry.

Properties

IUPAC Name

5-(1H-indol-5-yl)-3-methyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O/c1-7-13-11(15-14-7)9-2-3-10-8(6-9)4-5-12-10/h2-6,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIGMVHFIUIRJGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC3=C(C=C2)NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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